molecular formula C20H20N2O2 B2589236 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide CAS No. 852367-53-4

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2589236
CAS No.: 852367-53-4
M. Wt: 320.392
InChI Key: ZEPCPGDPSSKYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of indole-3-carboxaldehyde with 4-phenylbutan-2-amine in the presence of an appropriate catalyst. The reaction proceeds through a condensation mechanism, forming the desired acetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and may be carried out in solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of products.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an indole ring and a phenylbutan-2-yl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. Indole derivatives have been extensively studied for their therapeutic potential, particularly in cancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 320.385 g/mol
  • CAS Number : 852367-53-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Target Interaction

Similar compounds have shown the ability to interact with:

  • Enzymes : Inhibition of enzymes involved in cellular processes, particularly those related to cancer progression and microbial growth.

Mode of Action

The compound likely exerts its effects through:

  • Inhibition of cell proliferation : Targeting signaling pathways that regulate cell cycle progression.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Biochemical Pathways

Research indicates that indole derivatives can influence several key pathways:

  • Apoptotic Pathway : Activation of caspases leading to apoptosis.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF7 (Breast)15.5Induction of apoptosis
HeLa (Cervical)12.3Cell cycle arrest
A549 (Lung)18.7Inhibition of proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate significant antibacterial and antifungal activity, highlighting its potential as a therapeutic agent against infections.

Case Studies

In a study focused on the synthesis and evaluation of indole derivatives, researchers reported that compounds similar to this compound exhibited potent antiproliferative effects across various cancer cell lines. The study utilized X-ray crystallography to elucidate the binding interactions between these compounds and their molecular targets, confirming their potential as effective inhibitors in cancer therapy .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(11-12-15-7-3-2-4-8-15)22-20(24)19(23)17-13-21-18-10-6-5-9-16(17)18/h2-10,13-14,21H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCPGDPSSKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321236
Record name 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852367-53-4
Record name 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.